molecular formula C10H9NO2 B13400358 2-(3,4,5,6-tetradeuterio-1H-indol-2-yl)acetic acid

2-(3,4,5,6-tetradeuterio-1H-indol-2-yl)acetic acid

Cat. No.: B13400358
M. Wt: 179.21 g/mol
InChI Key: QOPBEBWGSGFROG-RZIJKAHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indoleacetic Acid-d4 is a deuterated form of Indole-3-acetic acid, a naturally occurring plant hormone belonging to the auxin family of indole derivatives. Indole-3-acetic acid regulates various aspects of plant growth and development, such as cell division, elongation, fruit development, and senescence . The deuterated form, Indoleacetic Acid-d4, is often used in scientific research to study the metabolic pathways and mechanisms of action of Indole-3-acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indoleacetic Acid-d4 typically involves the incorporation of deuterium atoms into the Indole-3-acetic acid molecule. One common method is the reaction of indole with glycolic acid in the presence of a base at elevated temperatures . Another method involves Fischer indole synthesis using deuterated glutamic acid and phenylhydrazine . These methods ensure the incorporation of deuterium atoms at specific positions within the molecule.

Industrial Production Methods

Industrial production of Indoleacetic Acid-d4 follows similar synthetic routes but on a larger scale. The use of deuterated precursors and optimized reaction conditions ensures high yield and purity of the final product. The process may involve multiple steps, including purification and quality control, to meet the standards required for scientific research applications.

Chemical Reactions Analysis

Types of Reactions

Indoleacetic Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Indoleacetic Acid-d4 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of metabolic pathways and mechanisms of action. Some key applications include:

Mechanism of Action

Indoleacetic Acid-d4 exerts its effects by mimicking the action of Indole-3-acetic acid. It binds to specific receptors in plant cells, leading to the activation of ATPase proton pumps. This results in the acidification of the cell wall, activation of expansin proteins, and subsequent cell elongation . The molecular targets and pathways involved include the ubiquitin-activating enzyme complex and the regulation of Aux/IAA proteins .

Comparison with Similar Compounds

Indoleacetic Acid-d4 is unique due to its deuterated nature, which provides advantages in research applications. Similar compounds include:

Indoleacetic Acid-d4 stands out due to its stability and utility in tracing studies, making it a valuable tool in scientific research.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

179.21 g/mol

IUPAC Name

2-(3,4,5,6-tetradeuterio-1H-indol-2-yl)acetic acid

InChI

InChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13)/i1D,2D,3D,5D

InChI Key

QOPBEBWGSGFROG-RZIJKAHPSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(NC2=C1)CC(=O)O)[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC(=O)O

Origin of Product

United States

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